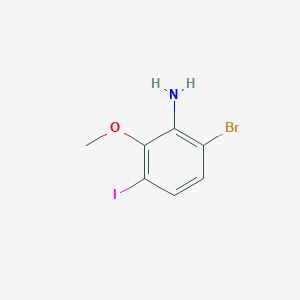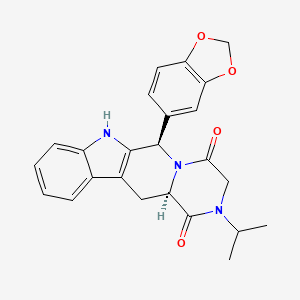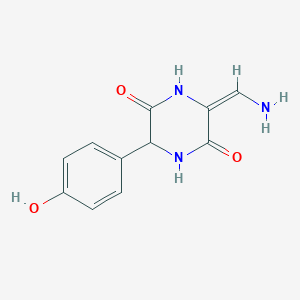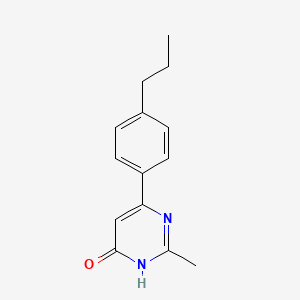![molecular formula C16H32N8O8S4 B13436471 4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[193113,719,13115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide is a complex organic compound characterized by its unique structure and multiple sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary sulfur and nitrogen atoms. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final pentacyclic structure. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction parameters and the use of efficient purification techniques are essential to achieve high yields and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Aplicaciones Científicas De Investigación
4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery and as a diagnostic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide include other tetrathia and octazapentacyclic compounds with varying substituents and structural modifications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within a pentacyclic framework, which imparts distinct chemical and physical properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C16H32N8O8S4 |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
4λ6,12λ6,16λ6,24λ6-tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide |
InChI |
InChI=1S/C16H32N8O8S4/c25-33(26)5-1-17-9-18-2-6-34(27,28)22(12-18)16-24-14-20(4-8-36(24,31)32)10-19-3-7-35(29,30)23(13-19)15-21(33)11-17/h1-16H2 |
Clave InChI |
FZQNSCZUBIUKPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)N2CN1CN3CCS(=O)(=O)N(C3)CN4CN(CCS4(=O)=O)CN5CCS(=O)(=O)N(C5)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)






![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
